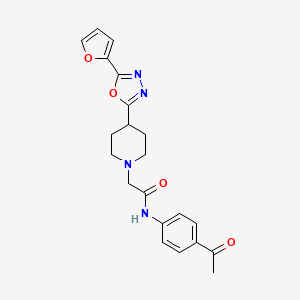![molecular formula C17H18N4S B2611417 4-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)benzo[d]thiazole CAS No. 1251688-07-9](/img/structure/B2611417.png)
4-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “4-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)benzo[d]thiazole” can be represented by the SMILES stringS=C (N)C1=CC=CC=C1CN2CCN (CC2)C3=CC=CC=N3 . Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 310.42. It is a solid form .Scientific Research Applications
Antiproliferative Effects
Research has demonstrated the synthesis of novel thiazolidinone derivatives, including those with piperazine and pyridine moieties, exhibiting potent antiproliferative activities against human leukemic cells. Notably, a study highlighted a compound demonstrating significant cytotoxicity and inducing cell death, suggesting potential applications in cancer therapy (Kumar et al., 2014).
Antimicrobial Activities
Another study focused on the synthesis of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, revealing their effectiveness as antimicrobial agents against a variety of bacterial and fungal strains. This suggests the compound's utility in developing new antimicrobial treatments (Patel et al., 2012).
Antitumor Evaluation
Further research into pyrimidine derivatives containing the benzothiazole moiety, including those linked with 1-pyridin-2-yl-piperazine, has shown promising antitumor activities against several cancer cell lines. This points to the potential for these compounds in the discovery and development of new antitumor drugs (Li et al., 2020).
Biological Activities of Derivatives
A diverse range of synthesized derivatives, including those incorporating the benzothiazole and piperazine units, has been explored for their biological activities. Studies have shown their potential in antimicrobial, anticancer, and corrosion inhibition applications, suggesting a broad spectrum of utility in scientific research (Mohanty et al., 2015).
properties
IUPAC Name |
4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4S/c1-13-5-4-6-14-16(13)19-17(22-14)21-11-9-20(10-12-21)15-7-2-3-8-18-15/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOFCTQJZKKENF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-chloro-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2611337.png)
![N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]but-2-ynamide](/img/structure/B2611340.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2611341.png)
![5-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2611342.png)
![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2611348.png)
![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2611350.png)


![N-(benzo[d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2611354.png)

![1-Benzothiophen-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2611356.png)